molecular formula C18H20BrClO4 B4943758 2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene

2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B4943758
M. Wt: 415.7 g/mol
InChI Key: FYIUSFZYUUZJIJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aryl halides This compound features a benzene ring substituted with bromine, chlorine, and a complex ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps. One common method includes the initial bromination and chlorination of benzene to form 2-bromo-4-chlorobenzene. This intermediate is then subjected to a series of etherification reactions with 3-ethoxyphenol and ethylene glycol derivatives under controlled conditions to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes followed by etherification in the presence of catalysts to enhance reaction efficiency and yield. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex biphenyl structures .

Scientific Research Applications

2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then react further to yield various substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its complex ethoxyphenoxy group, which imparts distinct chemical properties and reactivity compared to simpler aryl halides. This complexity makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-2-22-15-4-3-5-16(13-15)23-10-8-21-9-11-24-18-7-6-14(20)12-17(18)19/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUSFZYUUZJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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